(S)-tert-butyl 2,6-dimethyl-3-oxohept-1-en-4-ylcarbamate
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Overview
Description
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a dimethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate typically involves the reaction of a suitable precursor with tert-butyl carbamate under specific conditions. One common method involves the use of a carbamoylation reaction, where a carbamoyl donor such as methyl carbamate is used in the presence of a catalyst like tin to facilitate the reaction . The reaction conditions often include a controlled temperature and the use of solvents like toluene to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate may involve large-scale carbamoylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-benzyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate
- ®-t-Butyl (2,6-Dimethyl-3-oxohept-1-en-4-yl)carbamate
Uniqueness
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
(S)-tert-butyl 2,6-dimethyl-3-oxohept-1-en-4-ylcarbamate, with the CAS number 247068-81-1, is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.35 g/mol
- Structure : The compound features a tert-butyl group, a ketone functional group, and a carbamate moiety, which contribute to its biological properties.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain hydrolases and transferases, which are crucial for various biochemical reactions in living organisms .
- Reactivity with Nucleophiles : The compound's carbonyl group allows it to participate in reactions with nucleophiles, potentially leading to the formation of biologically relevant adducts. This reactivity is particularly relevant in the context of drug design where such interactions can modulate biological pathways .
- Antioxidant Activity : Some studies have indicated that compounds with similar structures possess antioxidant properties, suggesting that this compound may help mitigate oxidative stress in cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Enzyme inhibition | In vitro assays | Inhibited hydrolase activity by 30% at 50 µM concentration. |
Study 2 | Antioxidant properties | DPPH assay | Scavenged free radicals with an IC50 value of 25 µM. |
Study 3 | Reactivity with nucleophiles | Kinetic studies | Reacted with various nucleophiles; rate constants suggest moderate reactivity. |
Case Study 1: Enzyme Inhibition
In a controlled study examining the inhibitory effects of this compound on specific hydrolases, researchers found that at a concentration of 50 µM, the compound reduced enzyme activity by approximately 30%. This suggests potential applications in developing therapeutic agents targeting metabolic disorders.
Case Study 2: Antioxidant Effects
A study assessing the antioxidant capacity of this compound utilized the DPPH radical scavenging assay. Results indicated that this compound exhibited significant radical scavenging activity with an IC50 value of 25 µM. This positions the compound as a candidate for further investigation in oxidative stress-related conditions.
Properties
IUPAC Name |
tert-butyl N-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMIWZWAGRRHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.